Cefotiam dihydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

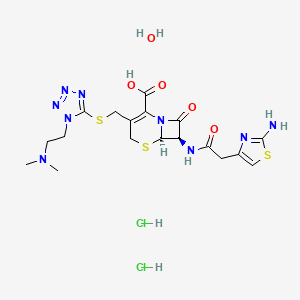

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3.2ClH.H2O/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H;1H2/t12-,15-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUCCKUOJMXYKH-BUWDDJPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2N9O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66309-69-1 | |

| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cefotiam Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy stems from the targeted inhibition of bacterial cell wall biosynthesis, a process vital for microbial survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cefotiam's action, its affinity for specific molecular targets, the development of bacterial resistance, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action for cefotiam, like all β-lactam antibiotics, is the disruption of the final stage of peptidoglycan synthesis in the bacterial cell wall.[2][4][5] The bacterial cell wall is a critical structure that maintains cell shape and protects the bacterium from osmotic lysis.[4][]

The key steps in this inhibitory process are:

-

Target Identification: Cefotiam's primary molecular targets are Penicillin-Binding Proteins (PBPs).[2][4][7] PBPs are bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located on the outer aspect of the cytoplasmic membrane, which are essential for the final cross-linking of peptidoglycan strands.[5][8] This cross-linking provides the cell wall with its structural integrity and rigidity.[7]

-

Molecular Mimicry and Binding: The β-lactam ring of cefotiam is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides.[][9] This structural similarity allows cefotiam to bind to the active site of PBPs.[4]

-

Enzyme Inactivation: Upon binding, the strained β-lactam ring is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from catalyzing the necessary transpeptidation (cross-linking) reactions.[5]

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins (enzymes that remodel the cell wall), leads to a progressive weakening of the cell wall.[7][10] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][11]

Binding Affinity and Antibacterial Spectrum

Cefotiam's efficacy is directly related to its high binding affinity for the PBPs of various pathogens. It demonstrates a strong affinity for the essential PBPs in Staphylococcus aureus, Streptococcus pneumoniae, Proteus vulgaris, and Haemophilus influenzae, which aligns with its potent bactericidal activity against these organisms.[12] Notably, cefotiam exhibits a higher affinity for PBP3SAL, an alternative PBP used by Salmonella inside host cells, than for the standard PBP3, making it effective against intracellular Salmonella infections.[13]

The drug possesses a broad spectrum of activity, though it is not effective against Pseudomonas aeruginosa, methicillin-resistant S. aureus (MRSA), and enterococci.[7][14]

Table 1: In Vitro Antimicrobial Activity of Cefotiam

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 - 32 | Data not available | Data not available |

| Staphylococcus aureus (27 strains) | 0.5 - 1 | Data not available | Data not available |

| Staphylococcus albus (8 strains) | 0.25 - 0.5 | Data not available | Data not available |

| Proteus mirabilis IFO 3849 | 1.56 (MIC value) | Data not available | Data not available |

| Bacteroides fragilis | 64 - >128 | Data not available | Data not available |

| Clostridium difficile | >128 | Data not available | Data not available |

| Data sourced from multiple studies.[7][15][16] MIC50 and MIC90 values are often strain and study-dependent and were not consistently available in the reviewed literature. |

Mechanisms of Bacterial Resistance

Resistance to cefotiam and other cephalosporins can emerge through several key mechanisms.[8] Often, resistance reflects an interplay of multiple factors rather than a single cause.[8][17]

-

Enzymatic Degradation (β-Lactamases): This is the most common resistance mechanism. Bacteria acquire genes for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5][18] While cefotiam is resistant to some common β-lactamases, it is susceptible to destruction by extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases.[4][14]

-

Target Site Modification: Alterations in the molecular structure of PBPs, resulting from mutations in the encoding genes, can significantly reduce the binding affinity of cefotiam.[8][18] This prevents the antibiotic from effectively inactivating its target.

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[8] Cefotiam must pass through porin channels to reach the PBPs in the periplasmic space. A reduction in the number of porin channels or mutations that alter their structure can limit drug entry, thereby conferring resistance.[8]

-

Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane-spanning protein complexes that actively transport antibiotics out of the cell before they can reach their PBP targets.[18]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of cefotiam is crucial for its effective application.

Table 2: Key Pharmacokinetic Parameters of Cefotiam

| Parameter | Value | Notes |

| Route of Administration | Intravenous, Intramuscular | [1] |

| Bioavailability | ~60% | Following intramuscular injection.[1][2] |

| Protein Binding | ~40% | [1][19] |

| Elimination Half-life | ~1 hour | [1][3][14][19] Can be dose-dependent, increasing with higher doses.[20][21] |

| Metabolism | Negligible | [1][19] |

| Excretion | Primarily renal | 50-70% of the dose is recovered unchanged in urine within 12 hours.[19] |

| Volume of Distribution | ~0.350 L/kg | Renal function independent.[22] |

| Parameters are based on studies in healthy subjects and may vary based on patient-specific factors like renal function.[22] |

Experimental Protocols

PBP Binding Affinity: Competition Assay

This protocol is used to determine the relative binding affinity of cefotiam for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam.

Methodology:

-

Membrane Preparation: Prepare membrane protein extracts from the target bacterial strain (e.g., Salmonella Typhimurium).

-

Competitive Binding: Incubate a fixed amount of the membrane extract (e.g., 0.02 mg) with varying concentrations of cefotiam hydrochloride (e.g., 0.00005–0.005 mg/mL) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 4.6) for 10 minutes at 30°C.

-

Fluorescent Labeling: Add a fluorescent β-lactam probe, such as Bocillin FL (Boc-FL), to a final concentration of 20 µM and incubate for an additional 20 minutes at 30°C. Boc-FL will bind to any PBPs not occupied by cefotiam.

-

Protein Separation: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE on an 8% (w/v) acrylamide gel.

-

Visualization and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The decrease in fluorescence intensity at a specific PBP band with increasing concentrations of cefotiam indicates competitive binding. The IC50 value (the concentration of cefotiam required to inhibit 50% of Boc-FL binding) can then be calculated to quantify binding affinity.[13]

Intracellular Bactericidal Activity Assay

This protocol assesses the efficacy of cefotiam against bacteria that have invaded a host cell.

Methodology:

-

Cell Culture: Culture a suitable host cell line, such as fibroblasts, in appropriate tissue culture plates.

-

Bacterial Infection: Infect the fibroblast monolayers with the bacterial strain of interest (e.g., Salmonella Typhimurium) and incubate to allow for bacterial invasion.

-

Extracellular Bacteria Removal: After the invasion period (e.g., 2 hours post-infection), wash the cells and replace the medium with one containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

-

Cefotiam Treatment: Replace the medium again with fresh medium containing gentamicin (to prevent reinfection from any lysed cells) and a specific concentration of cefotiam hydrochloride (e.g., 0.001 mg/mL).

-

Incubation and Lysis: Incubate the infected cells for a defined period (e.g., up to 24 hours). At designated time points, lyse the fibroblasts using a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

-

Quantification: Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs). A reduction in CFU over time in the cefotiam-treated group compared to a control group indicates intracellular bactericidal activity.[13]

References

- 1. Cefotiam - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 5. resources.biomol.com [resources.biomol.com]

- 7. toku-e.com [toku-e.com]

- 8. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 10. dentalcare.com [dentalcare.com]

- 11. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]

- 12. CEFOTIAM HEXETIL, A NEW ORAL CEPHALOSPORIN; BINDING AFFINITY TO PENICILLIN-BINDING PROTEINS AND SYNERGISTIC EFFECT ON PHAGOCYTOSIS AND KILLING OF BACTERIA WITH CULTURE MACROPHAGES [jstage.jst.go.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]

- 18. infectionsinsurgery.org [infectionsinsurgery.org]

- 19. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of cefotiam in normal humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of cefotiam in patients with impaired renal function and in those undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefotiam Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against various bacterial pathogens. Administered parenterally, its dihydrochloride hydrate salt is a crucial formulation in clinical settings. This technical guide provides a comprehensive overview of the chemical structure of cefotiam dihydrochloride hydrate and delves into its synthetic pathways, offering detailed experimental protocols and quantitative data for the scientific community.

Chemical Structure

This compound is a complex molecule characterized by a β-lactam ring fused to a dihydrothiazine ring, the core structure of cephalosporins. The chemical formula is C₁₈H₂₇Cl₂N₉O₅S₃, and its IUPAC name is (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride.

The structure features a 7-aminocephalosporanic acid (7-ACA) nucleus. At the C-7 position, an acylamino side chain, derived from 2-(2-aminothiazol-4-yl)acetic acid, is attached. This side chain is crucial for its antibacterial activity. At the C-3 position, a methyl group is substituted with a tetrazolylthiomethyl group, which influences the pharmacokinetic properties of the drug. The molecule is formulated as a dihydrochloride hydrate salt to enhance its stability and solubility for administration.

Synthesis of Cefotiam Dihydrochloride

The synthesis of cefotiam is a multi-step process that primarily involves the modification of the 7-ACA core. Several synthetic routes have been developed, with the most common ones being the ATC (aminothiazole acetyl chloride) method and the active ester method. These methods focus on the efficient acylation of the 7-amino group of a 7-ACA derivative.

Key Intermediates

The synthesis of cefotiam relies on the preparation of two key intermediates:

-

7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACMT) : This intermediate is synthesized from 7-ACA.

-

An activated form of 2-(2-aminothiazol-4-yl)acetic acid (ATA) : This is typically in the form of an acid chloride (ATC) or an active ester.

Synthetic Pathway Overview (ATC Method)

The ATC method is a widely used approach for the synthesis of cefotiam. The general workflow is depicted in the diagram below.

Experimental Protocols

1. Preparation of ATC • HCl from ATA

This step involves the conversion of 2-(2-aminothiazol-4-yl)acetic acid (ATA) into its more reactive acid chloride hydrochloride salt (ATC • HCl).

-

Materials: 2-(2-aminothiazol-4-yl)acetic acid (ATA), methylene chloride, acetonitrile, dimethylformamide (DMF), dry hydrogen chloride gas, phosphorus oxychloride.

-

Procedure:

-

Suspend ATA (0.1 mol) in a mixture of methylene chloride (60 ml) and acetonitrile (40 ml).

-

Cool the suspension to 0°C and add DMF (10 ml).

-

Stir the mixture and bubble dry hydrogen chloride gas through it for approximately 2.5 hours until the reaction flask vent port shows no more gas escaping.

-

Add phosphorus oxychloride (0.12 mol) to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture for 2 hours at 0°C.

-

Filter the resulting crystals and wash them twice with methylene chloride (50 ml).

-

Dry the crystals under vacuum at room temperature for 3 hours to obtain yellowish ATC • HCl crystals.[1]

-

2. Synthesis of Cefotiam Dihydrochloride via N-acylation

This protocol details the coupling of 7-ACMT with ATC • HCl to form cefotiam, followed by its conversion to the dihydrochloride salt.

-

Materials: 7-ACMT fluoroborate, acetonitrile, acetone, water, tributylamine, ATC • HCl, dichloromethane, concentrated hydrochloric acid.

-

Procedure:

-

Suspend 7-ACMT fluoroborate (0.01 mol) in a mixture of acetonitrile (20 ml), acetone (25 ml), and water (8 ml).

-

Cool the suspension to 0-5°C and add tributylamine (5.98 ml). Stir for 20 minutes at this temperature.

-

Add ATC • HCl (2.35 g, 0.011 mol) to the reaction mixture and continue stirring at below 5°C for 3 hours.

-

After the reaction is complete, add water (8 ml), dichloromethane (30 ml), and concentrated hydrochloric acid (7 ml). Stir for 10 minutes and then separate the layers.

-

Collect the aqueous layer and raise the temperature to 25°C.

-

Add acetone (170 ml) and stir at 20-25°C for 3 hours to induce crystallization.

-

Filter the crystals, wash them twice with acetone (15 ml), and dry under vacuum below 45°C for 3 hours to yield cefotiam dihydrochloride as an off-white crystalline powder.[1][2]

-

Quantitative Data

The following tables summarize the quantitative data from representative synthesis experiments.

Table 1: Reactant Quantities for Cefotiam Dihydrochloride Synthesis

| Step | Reactant | Moles (mol) | Mass/Volume |

| 1 | 7-ACMT fluoroborate | 0.01 | 4.73 g |

| Acetonitrile | - | 20 ml | |

| Acetone | - | 25 ml | |

| Water | - | 8 ml | |

| Tributylamine | - | 5.98 ml | |

| ATC • HCl | 0.011 | 2.35 g | |

| 2 | Water | - | 8 ml |

| Dichloromethane | - | 30 ml | |

| Concentrated HCl | - | 7 ml | |

| 3 | Acetone | - | 170 ml |

Table 2: Yield and Purity of Cefotiam Dihydrochloride

| Parameter | Value | Reference |

| Yield | 84.5% | [1][2] |

| HPLC Purity | 99.2% | [1][2] |

| Moisture Content | 6.1% | [1][2] |

| Acetone Residue | 2.5% | [1][2] |

Another reported synthesis yielded 83.25% with an HPLC purity of 99.65%.[1][2]

Alternative Synthesis: The Active Ester Method

An alternative to the ATC method is the active ester method. This approach avoids the use of a highly reactive and unstable acid chloride.

Experimental Protocol Overview (Active Ester Method)

-

Preparation of Active Ester A: Formamido thiazole acetic acid is reacted with a base and dithio-bisbenzothiazole in an organic solvent in the presence of a catalyst like triethyl phosphate to form the active ester.[3]

-

N-acylation: 7-ACMT is dissolved in an alkaline solution of an organic solvent, and the active ester A is added to carry out the N-acylation reaction.[3]

-

Hydrolysis and Crystallization: After the reaction, an aqueous solution is added, and the aqueous layer is separated. Hydrochloric acid is then added for hydrolysis, followed by the dropwise addition of a hydrophilic solvent to crystallize cefotiam hydrochloride.[3]

This method is reported to have mild reaction conditions and does not require strict anhydrous and anaerobic conditions, making it suitable for industrial production.[3]

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry. The ATC method remains a prominent route, offering high yields and purity. The active ester method provides a viable alternative with milder reaction conditions. Understanding these synthetic pathways, including the detailed experimental protocols and quantitative data, is essential for researchers and professionals involved in the development and manufacturing of cephalosporin antibiotics. Further research into more efficient and greener synthetic routes continues to be an area of interest in the pharmaceutical industry.

References

Cefotiam Dihydrochloride Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Cefotiam dihydrochloride hydrate. The information is curated to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

This compound is a second-generation cephalosporin antibiotic.[1] It presents as a white to tan powder and is known for its broad-spectrum activity against a variety of bacterial infections.[2][3][4][5] The compound's efficacy is rooted in its specific chemical structure and resulting physicochemical characteristics.

General and Structural Information

| Property | Value | Source(s) |

| Chemical Name | (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride | [6] |

| CAS Number | 66309-69-1 | [2] |

| Molecular Formula | C₁₈H₂₃N₉O₄S₃ · 2HCl · xH₂O | [3] |

| Molecular Weight | 598.56 g/mol (anhydrous basis) | [2][3] |

| Appearance | White to tan powder | [3][4][5] |

Chemical Structure of Cefotiam

References

- 1. This compound ≥98% (HPLC) | 66309-69-1 [sigmaaldrich.com]

- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. thinksrs.com [thinksrs.com]

- 5. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

Navigating the Solubility Landscape of Cefotiam Dihydrochloride Hydrate: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility profile of Cefotiam Dihydrochloride Hydrate, a second-generation cephalosporin antibiotic. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative solubility data, details experimental protocols for solubility determination, and visualizes the compound's mechanism of action.

Executive Summary

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics. This guide summarizes the known solubility of this compound in various solvents, provides detailed methodologies for its determination, and offers a visual representation of its antibacterial action.

Solubility Profile

The solubility of this compound has been documented in aqueous and some organic solvents. The available quantitative data is summarized in Table 1. It is noteworthy that comprehensive solubility data in a wide array of organic solvents is not extensively available in public literature.

Table 1: Quantitative Solubility of this compound

| Solvent System | Solubility | Remarks |

| Water | Freely soluble[1] | - |

| Water | ≥ 22 M[2] | - |

| Water | > 5 mg/mL[2] | - |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[2] | - |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[3] | - |

| Dimethylformamide (DMF) | 5 mg/mL[3] | - |

| PBS (pH 7.2) | 10 mg/mL[3] | - |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution[4] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Clear solution[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pre-formulation studies and drug development. The following sections detail the methodologies commonly employed for assessing the solubility of cephalosporins like this compound.

Shake-Flask Method

The shake-flask method is a well-established technique for determining thermodynamic solubility.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not interact with the compound) to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

An experimental workflow for the shake-flask method is illustrated below:

Analytical Methods for Quantification

HPLC is a precise and accurate method for quantifying this compound in solution.

Exemplary HPLC Conditions:

-

Column: Kromasil reversed-phase C18 (4.6 × 250 mm, 5 µm)[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 7.2) and an organic modifier (e.g., acetonitrile).[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV absorbance at 254 nm.[5]

-

Injection Volume: 20 µL[5]

-

Column Temperature: 40°C[5]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for quantification.

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent to determine the λmax.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the λmax and create a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment as necessary to fall within the linear range of the calibration curve and measure its absorbance.

-

Concentration Determination: Calculate the concentration of the sample using the calibration curve.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is initiated by the binding of the β-lactam ring of cefotiam to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.

The signaling pathway for this mechanism is depicted below:

Conclusion

This technical guide provides a consolidated overview of the solubility profile of this compound based on currently available data. While soluble in water and some polar organic solvents, a comprehensive characterization across a wider range of solvents is needed. The detailed experimental protocols provided herein offer a framework for researchers to conduct further solubility studies, which are essential for the continued development and optimization of formulations containing this important antibiotic.

References

Cefotiam Dihydrochloride Hydrate: An In-Depth Technical Guide to its Activity Spectrum Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefotiam dihydrochloride hydrate against a range of clinically relevant Gram-negative bacteria. Cefotiam is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of activity by inhibiting bacterial cell wall synthesis. This document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

In Vitro Activity of Cefotiam Against Gram-negative Bacteria

The in vitro potency of cefotiam has been evaluated against a variety of Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing an indication of the concentrations required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates.

Table 1: In Vitro Activity of Cefotiam against Enterobacteriaceae

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 100 | 0.12 - 128 | 0.5 | 4 | [1] |

| Klebsiella pneumoniae | 50 | 0.12 - 128 | 0.5 | 8 | [1] |

| Proteus mirabilis | 50 | 0.12 - 32 | 0.5 | 4 | [1] |

| Proteus (indole-positive) | 25 | 0.25 - 64 | 2 | 32 | [1] |

| Enterobacter cloacae | 50 | 0.5 - >128 | 8 | 128 | [1] |

| Serratia marcescens | 50 | 2 - >128 | 32 | >128 | [1] |

| Citrobacter freundii | 25 | 0.5 - 128 | 4 | 64 | [1] |

Table 2: In Vitro Activity of Cefotiam against other clinically relevant Gram-negative Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | 50 | 0.06 - 2 | 0.25 | 1 | [1] |

| Neisseria gonorrhoeae | 50 | 0.015 - 0.5 | 0.06 | 0.25 | [1] |

| Pseudomonas aeruginosa | 50 | >128 | >128 | >128 | [1] |

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using standardized agar dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing.[2]

-

Preparation of Antibiotic Plates: A series of agar plates containing serial twofold dilutions of this compound are prepared. Molten Mueller-Hinton agar is typically used and cooled to 45-50°C before the antibiotic is added.[3] The plates are then allowed to solidify.

-

Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.[3]

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator. A growth control plate without any antibiotic is also inoculated.

-

Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of cefotiam that completely inhibits visible growth of the organism.[3]

Broth Microdilution Method

The broth microdilution method is another widely accepted technique for determining MICs.[4]

-

Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of cefotiam in a suitable broth medium, such as Mueller-Hinton broth.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the agar dilution method. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: The standardized inoculum is added to each well of the microtiter plate. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of cefotiam that shows no visible turbidity (growth) in the well.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.

The primary molecular targets of cefotiam are the Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall. By binding to and inactivating these PBPs, cefotiam blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. Cefotiam has demonstrated resistance to some β-lactamases produced by Gram-negative bacteria.[5]

Visualizations

References

- 1. In vitro activity of ceftibuten against Haemophilus influenzae and Branhamella catarhallis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar dilution - Wikipedia [en.wikipedia.org]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of cefotiam combinations against Enterobacteriaceae moderately susceptible or resistant to this new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Trends Among Gram-Negative Bacilli Causing Bloodstream Infections: Results from the China Antimicrobial Resistance Surveillance Trial (CARST) Program, 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]

Cefotiam Dihydrochloride Hydrate (CAS 66309-69-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Cefotiam dihydrochloride hydrate, a parenteral second-generation cephalosporin antibiotic. This document details its mechanism of action, in vitro and in vivo research applications, and summarizes key experimental data and protocols to support laboratory investigations and drug development efforts.

Core Concepts: Mechanism of Action and Antibacterial Spectrum

Cefotiam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1][2][3] Like other cephalosporins, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall.[4][5] This disruption leads to cell lysis and death.[6]

Cefotiam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] It is notably effective against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[7] However, it is not active against Pseudomonas aeruginosa and enterococci.[3]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Cefotiam inhibits the final transpeptidation step of peptidoglycan synthesis by binding to PBPs.

In Vitro Research Applications

Cefotiam is widely used in in vitro studies to determine its antibacterial potency against various clinical isolates and for antibiotic resistance research. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Data Presentation: In Vitro Susceptibility of Various Pathogens to Cefotiam

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | - | 0.25 - 32 | - | - | [6] |

| Escherichia coli | - | - | 0.2 | 0.8 | [7] |

| Klebsiella pneumoniae | - | - | 0.2 | 0.8 | [7] |

| Proteus mirabilis | 1 | 1.56 | - | - | [8] |

| Bacteroides fragilis | - | 64 - >128 | - | - | [6] |

| Clostridium difficile | - | >128 | - | - | [6] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Workflow for Minimum Inhibitory Concentration (MIC) Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefotiam.

Broth Microdilution Method (as per CLSI guidelines):

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][9]

-

Cefotiam Dilution: Prepare serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the specific organism being tested.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

MIC Determination: The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.[10]

-

Quality Control: Concurrently test quality control strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923. For a 30-µg Cefotiam disk, the zone of inhibition for these strains should be 27-33 mm.[11][12]

Disk Diffusion Method (Kirby-Bauer):

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism as described for the broth microdilution method.

-

Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply a 30-µg Cefotiam disk to the surface of the agar.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (e.g., susceptible: ≥18 mm; resistant: ≤14 mm).[11][12]

In Vivo Research Applications

In vivo animal models are crucial for evaluating the efficacy of Cefotiam in a physiological setting. Key research areas include the treatment of respiratory and urinary tract infections, and surgical prophylaxis.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

Efficacy in a Murine Pneumonia Model:

| Treatment Group | Dosage Regimen | Outcome | Reference |

| Cefotiam | Various schedules | Approximately 8 times more active than cefazolin | [13] |

| Cefazolin | Various schedules | - | [13] |

Efficacy in a Murine Urinary Tract Infection Model:

| Treatment Group | Dosage Regimen | Outcome | Reference |

| Cefotiam | 100 mg/kg, subcutaneously, twice daily for 5 days | Sterilized urine within 3 days; marked reduction or eradication of bacteria in bladder and kidneys. | [8] |

| Cefazolin | >800 mg/kg required for equivalent results | - | [8] |

Human Pharmacokinetic Parameters:

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life | ~1 hour | Intravenous/Intramuscular | [14] |

| Protein Binding | ~40% | - | [14] |

| Urinary Excretion (12h) | 50-70% of dose (unchanged) | Intravenous/Intramuscular | [14] |

Experimental Protocols: Animal Models of Infection

Murine Model of Pneumonia:

-

Infection Induction: Mice are infected with a standardized inoculum of a relevant pathogen, such as Klebsiella pneumoniae, via intranasal or intratracheal administration to establish a lower respiratory tract infection.[13]

-

Treatment: Cefotiam is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection (e.g., 3, 18, or 30 hours).[13]

-

Efficacy Assessment: Efficacy is determined by monitoring survival rates, and by quantifying the bacterial load in the lungs and other tissues at the end of the treatment period.[13]

Murine Model of Urinary Tract Infection:

-

Infection Induction: A urinary tract infection is established in mice, typically by transurethral inoculation of a uropathogenic strain, such as Proteus mirabilis.[8]

-

Treatment: Cefotiam is administered subcutaneously at various doses (e.g., twice daily for 5 days), starting a few days post-infection.[8]

-

Efficacy Assessment: Treatment efficacy is evaluated by quantifying the bacterial counts in the urine, bladder, and kidneys at the end of the treatment period.[8]

Clinical Research Applications

Cefotiam has been investigated in numerous clinical trials for the treatment of various bacterial infections and for surgical prophylaxis.

Data Presentation: Clinical Efficacy

Treatment of Urinary Tract Infections:

| Study | Comparator | Cefotiam Dosage | Outcome | Reference |

| Tselentis et al. (1983) | Cephalothin | 1 g twice daily, parenterally | Significantly shorter time to bacteriuria disappearance compared to cephalothin. Only 1/19 patients failed to respond. | [15] |

| Anonymous (1982) | Monotherapy | 1-2 g daily in two injections, IM | Cures in 15/17 cystitis, 6/9 pyelonephritis, and 4/4 prostatitis cases. | [16] |

Treatment of Lower Respiratory Tract Infections:

| Study | Pathogens Isolated | Cefotiam Dosage | Outcome | Reference |

| Anonymous (1985) | S. pneumoniae, K. pneumoniae, H. influenzae | - | Satisfactory response in 90% of 29 patients. | [17] |

Surgical Prophylaxis:

| Study | Surgical Procedure | Cefotiam Dosage | Outcome | Reference |

| Geroulanos & Busing (1990) | Neurosurgery (trepanations) | 2 g single dose, IV | Significantly reduced postoperative deep wound infections (3.1% vs. 9.0% in control). | [18] |

Experimental Protocols: Clinical Trial Design Considerations

General Workflow for a Clinical Trial Evaluating Cefotiam for Uncomplicated Urinary Tract Infections (uUTI)

Caption: A simplified workflow for a clinical trial of Cefotiam in uncomplicated urinary tract infections.

Key Components of a Clinical Trial Protocol for uUTI:

-

Patient Population: Adult females with symptoms of uncomplicated urinary tract infection.

-

Inclusion Criteria: Confirmed bacteriuria with a susceptible pathogen, and characteristic symptoms (e.g., dysuria, frequency, urgency).

-

Exclusion Criteria: Complicated UTI, known resistance to the study drug, pregnancy, severe renal impairment.

-

Intervention: Cefotiam administered at a specified dose and duration (e.g., 1g intravenously or intramuscularly twice daily for 7-10 days).

-

Comparator: A standard-of-care antibiotic for uUTI.

-

Primary Endpoints:

-

Microbiological Eradication: Absence of the baseline pathogen in the urine at the test-of-cure visit.

-

Clinical Cure: Resolution of baseline signs and symptoms of UTI.

-

-

Secondary Endpoints: Incidence of adverse events, time to symptom resolution, recurrence rates.

-

Assessments: Urine cultures, symptom diaries, and safety laboratory tests at baseline, end of treatment, and follow-up visits.

This technical guide provides a foundational understanding of the research applications of this compound. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. woah.org [woah.org]

- 6. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CLINICAL LABORATORY APPROACH FOR DETERMINATION OF EFFECTIVE DOSE OF CEFOTIAM OBSERVATION FROM DISC SUSCEPTIBILITY TEST AND MICs [jstage.jst.go.jp]

- 8. Comparative activities of cefotiam and cefazolin against urinary tract infections with Proteus mirabilis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. youtube.com [youtube.com]

- 11. Cefotiam susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cefotiam susceptibility testing criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic effects of cefotiam and cefazolin on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical evaluation of cefotiam (CGP/14221) versus cephalothin in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Clinical evaluation of cefotiam in adults urinary tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cefotiam therapy of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intra-operative antibiotic prophylaxis in neurosurgery. A prospective, randomized, controlled study on cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefotiam Dihydrochloride Hydrate: A Technical Guide for Antibiotic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefotiam dihydrochloride hydrate, a second-generation cephalosporin, for its application in antibiotic development research. This document collates critical data on its antimicrobial activity, pharmacokinetic properties, and underlying mechanisms of action and resistance. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.

Antimicrobial Activity of Cefotiam

Cefotiam exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis.[1]

In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefotiam against a range of clinically relevant bacterial isolates. These values have been compiled from various studies to provide a comprehensive overview of its in vitro potency.

Table 1: In Vitro Activity of Cefotiam against Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Various | 0.5 - 1.0 | 1.0 - 2.0 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | Various | ≤0.06 - 0.5 | 0.5 - 1.0 |

| Streptococcus pyogenes | Various | ≤0.06 | ≤0.06 |

Table 2: In Vitro Activity of Cefotiam against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Various | 0.25 - 1.0 | 2.0 - 8.0 |

| Klebsiella pneumoniae | Various | 0.25 - 0.5 | 1.0 - 4.0 |

| Proteus mirabilis | Various | 1.0 - 4.0 | 8.0 - 32.0 |

| Haemophilus influenzae | Various | ≤0.06 - 0.12 | 0.12 - 0.25 |

| Enterobacter cloacae | Various | 2.0 - 8.0 | >32.0 |

Pharmacokinetics of Cefotiam

Understanding the pharmacokinetic profile of Cefotiam is crucial for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters in healthy adult subjects.

Table 3: Pharmacokinetic Parameters of Cefotiam in Healthy Adults

| Parameter | Intravenous Administration (1g) | Intramuscular Administration (1g) |

| Cₘₐₓ (µg/mL) | ~70-100 | ~15-20 |

| Tₘₐₓ (h) | End of infusion | 0.5 - 1.0 |

| t₁/₂ (h) | ~1.0 | ~1.0 - 1.3 |

| Protein Binding (%) | ~40 | ~40 |

| Urinary Excretion (% of dose) | 60-80 | 50-70 |

Data compiled from multiple sources.[2][3][4][5][6]

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] The primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] By binding to and inactivating these proteins, Cefotiam disrupts the integrity of the cell wall, leading to cell lysis and death.[7]

Mechanisms of Resistance

Bacterial resistance to Cefotiam can arise through several mechanisms, with the production of β-lactamase enzymes being the most significant.[8][9] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[9] Alterations in the structure of PBPs can also reduce the binding affinity of Cefotiam, leading to decreased susceptibility.[10][11]

Experimental Protocols

Antimicrobial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[12][13][14]

-

Preparation of Cefotiam Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Perform serial twofold dilutions of the Cefotiam stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

References

- 1. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 2. Pharmacokinetics of cefotiam administered intravenously and intramuscularly to healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of cefotiam in normal humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 8. Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Mechanisms of bacterial resistance to beta-lactams by beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. safetyandquality.gov.au [safetyandquality.gov.au]

- 13. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotiam Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of cefotiam against clinical isolates and for surveillance of resistance trends. These application notes provide detailed protocols for the disk diffusion method, broth microdilution, and agar dilution techniques for determining the in vitro susceptibility of bacteria to cefotiam dihydrochloride hydrate.

Quantitative Data Summary

The following tables summarize the available interpretive criteria and quality control (QC) parameters for cefotiam susceptibility testing. It is important to note that while historical data for disk diffusion is available, current MIC breakpoints from major international standards committees (CLSI, EUCAST) are not readily found in recent publications.

Table 1: Disk Diffusion Interpretive Criteria for Cefotiam (30 µg disk)

| Category | Zone Diameter (mm) |

| Susceptible (S) | ≥ 18 |

| Intermediate (I) | 15 - 17 |

| Resistant (R) | ≤ 14 |

Source: Data from historical publications.

Table 2: Quality Control Parameters for Cefotiam Disk Diffusion (30 µg disk)

| Quality Control Strain | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922™ | 27 - 33 |

| Staphylococcus aureus ATCC® 25923™ | 27 - 33 |

Source: Data from historical publications.

Table 3: Reported Minimum Inhibitory Concentration (MIC) Values for Cefotiam against Selected Bacteria

| Bacterial Species | Reported MIC Range (µg/mL) |

| Staphylococcus aureus | 0.25 - 32 |

| Streptococcus pyogenes | 0.2 - 0.8 |

| Streptococcus pneumoniae | 0.06 - 4 |

| Escherichia coli | 0.2 - 0.8 |

| Klebsiella pneumoniae | 0.2 - 0.8 |

| Proteus mirabilis | 0.2 - 0.8 |

| Bacteroides fragilis | 16 - >128 |

| Clostridioides difficile | >128 |

Note: This table presents a compilation of MIC values from various sources and is for informational purposes only.[1][2][3] Formal MIC interpretive breakpoints from CLSI or EUCAST are not currently established in readily available recent documents.

Experimental Protocols

I. Disk Diffusion Method

The disk diffusion method is a widely used technique for routine susceptibility testing.

Materials:

-

This compound 30 µg disks

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Tryptic soy broth (TSB) or equivalent

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Bacterial isolates and QC strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™)

-

Incubator at 35°C ± 2°C

-

Ruler or caliper for measuring zone diameters

Protocol:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Cefotiam Disk:

-

Aseptically place a 30 µg cefotiam disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

If multiple disks are used on the same plate, ensure they are spaced at least 24 mm apart from center to center.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the results based on the criteria in Table 1.

-

Concurrently test QC strains; the zone diameters should be within the ranges specified in Table 2.

-

II. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of cefotiam in a liquid medium. The following is a general protocol based on CLSI guidelines.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates and appropriate QC strains

-

0.5 McFarland turbidity standard

-

Sterile diluents and multichannel pipettes

-

Incubator at 35°C ± 2°C

-

Plate reader or manual reading mirror

Protocol:

-

Preparation of Cefotiam Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). The concentration should be at least 10 times the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the cefotiam stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). The final volume in each well should be 100 µL.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add the standardized inoculum to each well (except the sterility control well).

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of cefotiam that completely inhibits visible bacterial growth.

-

Note: As of late 2025, there are no readily available, current CLSI or EUCAST MIC breakpoints specifically for cefotiam. Results should be reported as the MIC value. The data in Table 3 can be used for reference.

-

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Cefotiam Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride hydrate is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][6][7][8] Specifically, Cefotiam targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final cross-linking step of peptidoglycan production.[6][9] This disruption of the cell wall integrity leads to cell lysis and death.[6][8] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Data Presentation

This compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Proteus mirabilis IFO 3849 | 1.56 | [1] |

| Staphylococcus aureus (27 strains) | 0.5 - 1 | [1] |

| Staphylococcus albus (8 strains) | 0.25 - 0.5 | [1] |

| Bacteroides fragilis | 64 - >128 | [6] |

| Clostridium difficile | >128 | [6] |

| Staphylococcus aureus (general) | 0.25 - 32 | [6] |

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[12][16]

1. Materials

-

This compound (freely soluble in water)[6]

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

2. Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Ensure complete dissolution. The solution should be freshly prepared on the day of the experiment.

3. Preparation of Bacterial Inoculum

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing sterile broth (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35-37°C until it reaches the logarithmic growth phase, typically indicated by turbidity matching a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

4. Serial Dilution in Microtiter Plate

-

Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will create a range of decreasing concentrations of the antibiotic.

-

The eleventh well in each row should contain no antibiotic and serve as the growth control.

-

The twelfth well should contain only sterile medium and serve as the sterility control.

5. Inoculation of the Microtiter Plate

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 100 µL in each well and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.

6. Incubation

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

7. Interpretation of Results

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Mechanism of Action of Cefotiam

Caption: Cefotiam inhibits bacterial cell wall synthesis.

Experimental Workflow for Broth Microdilution MIC Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cefotiam - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Cefotiam (dihydrochloride hydrate) - Immunomart [immunomart.org]

- 5. This compound — TargetMol Chemicals [targetmol.com]

- 6. toku-e.com [toku-e.com]

- 7. mims.com [mims.com]

- 8. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]

- 9. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EUCAST: Bacteria [eucast.org]

- 14. iacld.com [iacld.com]

- 15. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Cefotiam Dihydrochloride Hydrate in Biological Samples using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefotiam dihydrochloride hydrate in biological matrices such as plasma and urine.

Introduction

Cefotiam is a second-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Accurate quantification of Cefotiam in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies during drug development. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2][5] |

| Mobile Phase | Isocratic elution with a mixture of 0.1 M ammonium acetate buffer and acetonitrile (95:5, v/v), with the pH adjusted to 5.6.[5] An alternative mobile phase is 0.05 M phosphate buffer (pH 7.7) and acetonitrile (88:12, v/v).[6] |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | 30°C[5] |

| Detection Wavelength | 254 nm[1][2] or 250 nm[5] |

| Injection Volume | 20 µL |

Sample Preparation

The selection of a sample preparation method is critical and depends on the biological matrix and the required sensitivity.[7]

Protein precipitation is a straightforward method for preparing plasma samples.[7][8]

-

To 200 µL of plasma, add 400 µL of acetonitrile to precipitate the proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for injection into the HPLC system.

For higher sensitivity and selectivity, solid-phase extraction is recommended.[7][8]

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the plasma or urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the Cefotiam with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

Preparation of Standard and Quality Control Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.[5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Cefotiam into drug-free plasma or urine.

Method Validation

The analytical method was validated according to ICH guidelines, assessing linearity, accuracy, precision, and sensitivity.

Linearity

The linearity of the method was evaluated by analyzing the standard solutions at different concentrations.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 0.5 - 50 | > 0.999[5] |

Accuracy and Precision

The accuracy and precision were determined by analyzing the QC samples on the same day (intra-day) and on different days (inter-day).

| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | < 2.0[5] | < 2.0[5] | 97-102[10] |

| Medium | < 2.0[5] | < 2.0[5] | 97-102[10] |

| High | < 2.0[5] | < 2.0[5] | 97-102[10] |

Sensitivity

The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

| Parameter | Value (µg/mL) |

| LOD | 0.018 - 0.03[5] |

| LOQ | 0.056 - 0.09[5] |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this application note.

Caption: Protein Precipitation Workflow for Plasma Samples.

Caption: Solid-Phase Extraction (SPE) Workflow.

Caption: HPLC Analysis Workflow.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in biological samples. The method is suitable for a variety of applications in clinical and pharmaceutical research. The provided protocols for sample preparation and analysis, along with the validation data, demonstrate the robustness and reliability of this approach.

References

- 1. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]

- 2. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Automated high-performance liquid chromatographic method for the simultaneous determination of cefotiam and delta 3-cefotiam in human plasma using column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. jbclinpharm.org [jbclinpharm.org]

Application Notes and Protocols for Cell-based Assays Using Cefotiam Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride hydrate is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][3] Cefotiam effectively binds to penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis.[4][5] This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][5] These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound using cell-based assays, along with its mechanism of action.

Mechanism of Action

Cefotiam, a β-lactam antibiotic, targets and inhibits the transpeptidase activity of penicillin-binding proteins (PBPs) located in the bacterial cell membrane. PBPs are essential for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic pressure. By binding to the active site of PBPs, Cefotiam blocks the formation of these cross-links. This disruption in cell wall synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Caption: Mechanism of action of Cefotiam.

Quantitative Data Summary

The antibacterial activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (27 strains) | 0.5 - 1 | [6] |

| Staphylococcus albus | (8 strains) | 0.25 - 0.5 | [6] |

| Haemolytic streptococci | (29 strains) | 0.06 - 4 | [6] |

| Pneumococci | (9 strains) | 0.06 - 4 | [6] |

| Streptococcus viridans | (6 strains) | 0.06 - 4 | [6] |

| Proteus mirabilis | IFO 3849 | 1.56 | [6] |

| Staphylococcus aureus | - | MIC50: 0.26 | [7] |

| Pseudomonas aeruginosa | - | MIC50: 1 | [7] |

| Escherichia coli | - | MIC50: 0.06 | [7] |

| Haemophilus influenzae | - | MIC50: 0.01 | [7] |

Experimental Protocols

A widely accepted method for determining the MIC of an antibiotic is the broth microdilution assay. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Broth Microdilution Assay Protocol

1. Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

2. Preparation of Cefotiam Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or DMSO) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-